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molecular formula C7H5BrO3 B099904 3-Bromo-4,5-dihydroxybenzaldehyde CAS No. 16414-34-9

3-Bromo-4,5-dihydroxybenzaldehyde

Cat. No. B099904
M. Wt: 217.02 g/mol
InChI Key: GVSGSHGXUXLQNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524725B2

Procedure details

To a solution of 3-bromo-4,5-dihydroxy-benzaldehyde (20.78 g, 95 mmol) in 480 ml DMF was added K2CO3 (52.95 g, 383 mmol) followed by 1,2-dibromoethane (8.7 ml, 101 mmol). The mixture was warmed to 100° C. After 18 additional 1,2 dibromoethane (1.0 mL) was added. After 2 h the mixture was poured into water and extracted with ethyl acetate. The combined organics were washed with brine, dried over Na2SO4, filtered and concentrated in vacuo. The crude solid was purified via flash chromatography (9:1 hexane/ethyl acetate) to give 8-bromo-2,3-dihydro-benzo[1,4]dioxine-6-carboxaldehyde (15.82 g, 99%) as a white solid.
Quantity
20.78 g
Type
reactant
Reaction Step One
Name
Quantity
52.95 g
Type
reactant
Reaction Step One
Name
Quantity
480 mL
Type
solvent
Reaction Step One
Quantity
8.7 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([OH:11])[C:9]=1[OH:10])[CH:5]=[O:6].C([O-])([O-])=O.[K+].[K+].Br[CH2:19][CH2:20]Br.O>CN(C=O)C>[Br:1][C:2]1[C:9]2[O:10][CH2:19][CH2:20][O:11][C:8]=2[CH:7]=[C:4]([CH:5]=[O:6])[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
20.78 g
Type
reactant
Smiles
BrC=1C=C(C=O)C=C(C1O)O
Name
Quantity
52.95 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
480 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
8.7 mL
Type
reactant
Smiles
BrCCBr
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
BrCCBr
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude solid was purified via flash chromatography (9:1 hexane/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=CC2=C1OCCO2)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.82 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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